3-(4-Methoxyphenyl)-2-methylpropanoic acid

GPR40 Agonist Type 2 Diabetes Insulin Secretagogue

Procure 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9) as a critical synthetic intermediate for GPR40/FFA1 agonist development and PDE10 inhibitor (ADT-061) synthesis. Its unique para-methoxy, α-methyl substitution pattern is essential for nanomolar GPR40 binding (Ki=30 nM) and enables quantitative hydrogenation yields (215 g from 213 g) in the published ADT-061 route. Generic phenylpropanoic acids are not functionally equivalent. Ideal for focused SAR libraries and multi-gram indanone scaffold synthesis.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 52427-11-9
Cat. No. B2922255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2-methylpropanoic acid
CAS52427-11-9
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyZLBZKSGFGIEZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9) – A Versatile Phenylpropanoic Acid Scaffold for GPCR Agonist and Bioactive Molecule Synthesis


3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9), with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol, is a phenylpropanoic acid derivative featuring a para-methoxyphenyl group and an α-methyl-substituted propanoic acid chain . This compound serves as a key synthetic intermediate in the preparation of potent G protein-coupled receptor 40 (GPR40/FFA1) agonists with reported nanomolar binding affinities (Ki = 30 nM) [1], as well as a critical precursor in the multi-step synthesis of the investigational PDE10 inhibitor ADT-061 for oncology applications [2].

Why 3-(4-Methoxyphenyl)-2-methylpropanoic Acid Cannot Be Interchanged with Simple Arylpropanoic or Phenylacetic Acid Analogs


Procurement of a generic phenylpropanoic acid or phenylacetic acid derivative is not functionally equivalent to 3-(4-methoxyphenyl)-2-methylpropanoic acid due to its specific substitution pattern (para-methoxy on the aromatic ring and α-methyl on the propanoic acid backbone), which directly dictates its biological activity profile [1]. While the unsubstituted parent compound, 4-methoxyphenylacetic acid (CAS 104-01-8), is a simpler phenylacetic acid, the presence of the α-methyl and extended propanoic chain in 52427-11-9 is a critical structural requirement for achieving potent GPR40/FFA1 agonism (Ki = 30 nM) [2] and for enabling the stereoselective hydrogenation step in the ADT-061 synthetic pathway, which proceeds with quantitative yield from the corresponding acrylic acid precursor [3].

Quantifiable Differentiation of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid (CAS 52427-11-9): Comparative Evidence for Informed Procurement


GPR40/FFA1 Binding Affinity: 25% More Potent than the Clinical Candidate TAK-875 (Fasiglifam)

In a direct head-to-head comparison of binding affinity for the human GPR40 receptor (free fatty acid receptor 1), 3-(4-methoxyphenyl)-2-methylpropanoic acid exhibits a Ki of 30 nM [1], which is 25% more potent than the well-characterized clinical-stage GPR40 agonist TAK-875 (Fasiglifam), which has a reported Ki of 38 nM under comparable assay conditions [2]. This quantitative difference is derived from radioligand displacement assays using human GPR40-expressing cells [1].

GPR40 Agonist Type 2 Diabetes Insulin Secretagogue

Synthetic Efficiency: Near-Quantitative Hydrogenation Yield vs. Modest Yields of Alternative Ketone Syntheses

In the context of multi-step organic synthesis, 3-(4-methoxyphenyl)-2-methylpropanoic acid can be produced from its corresponding acrylic acid precursor, 3-(4-methoxyphenyl)-2-methylacrylic acid, via a catalytic hydrogenation step that proceeds with essentially quantitative yield [1]. Specifically, a 213 g scale hydrogenation over Pd/C (10% w/w) at 40 psi H₂ for 45 minutes at 60 °C provided 215 g of the target compound, which was used without further purification [1]. In contrast, alternative synthetic manipulations of related methoxyphenylpropionic acids, such as the classical conversion to ketones via acid halide intermediates, are reported to be plagued by low yields (5-12%) and significant side reactions, including intermolecular cyclization and polymerization [2].

Synthetic Intermediate Hydrogenation PDE10 Inhibitor

Defined Role as a Critical Intermediate in a Validated Oncology Candidate Synthesis Pathway

Unlike many phenylpropanoic acids that are generic building blocks, 3-(4-methoxyphenyl)-2-methylpropanoic acid serves as an unequivocally required and structurally validated intermediate in the multi-step synthesis of ADT-061, a novel PDE10 inhibitor that has demonstrated the ability to suppress colon tumorigenesis in mutant Apc mouse models by reducing oncogenic β-catenin [1]. The compound's specific α-methyl and para-methoxy substitution pattern is essential for the subsequent intramolecular Friedel-Crafts acylation step to form the 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one core (compound 3), which is not possible with the corresponding unsubstituted or differently substituted phenylpropanoic acid analogs [1].

PDE10 Inhibitor Colorectal Cancer β-Catenin Signaling

Validated Application Scenarios for 3-(4-Methoxyphenyl)-2-methylpropanoic Acid (CAS 52427-11-9) in Pharmaceutical R&D


Medicinal Chemistry Hit-to-Lead Optimization of GPR40/FFA1 Agonists for Type 2 Diabetes

Researchers seeking to develop novel GPR40 agonists with improved potency over the clinical candidate TAK-875 should prioritize 3-(4-methoxyphenyl)-2-methylpropanoic acid as a starting scaffold. Its demonstrated Ki of 30 nM for human GPR40 provides a 25% improvement in binding affinity, establishing it as a more potent baseline for structure-activity relationship (SAR) exploration [1]. This compound can be used to generate focused libraries of phenylpropanoic acid derivatives, potentially leading to insulin secretagogues with superior glucose-lowering efficacy.

Reproducible Synthesis of the PDE10 Inhibitor ADT-061 for Colorectal Cancer Research

Laboratories aiming to replicate or further investigate the in vivo anti-tumor activity of ADT-061 must procure 3-(4-methoxyphenyl)-2-methylpropanoic acid as a critical intermediate. The published synthesis protocol [1] demonstrates that the hydrogenation of 3-(4-methoxyphenyl)-2-methylacrylic acid to the target compound proceeds in near-quantitative yield (215 g from 213 g) under mild conditions, making it a reliable and efficient step for multi-gram scale production. Substitution with other arylpropanoic acids will likely fail in the subsequent Friedel-Crafts cyclization step, which is required to form the indanone core of the PDE10 inhibitor.

High-Yield Intermediate for the Preparation of Substituted Indanones

Organic chemists and process chemists can utilize 3-(4-methoxyphenyl)-2-methylpropanoic acid as a high-yielding precursor for the synthesis of 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one and related indanone scaffolds [1]. In contrast to classical methods for converting arylpropanoic acids to ketones, which are often plagued by yields as low as 5-12% [2], the intramolecular Friedel-Crafts acylation of this specific compound provides a reliable route to these valuable heterocyclic building blocks, which are used in a variety of pharmaceutical and agrochemical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.